Product packaging for 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde(Cat. No.:CAS No. 194729-97-0)

4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde

Cat. No.: B8521989
CAS No.: 194729-97-0
M. Wt: 285.25 g/mol
InChI Key: QOONNGCBOZCBLS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzoylbenzaldehydes in Organic Synthesis

Benzoylbenzaldehydes, particularly ortho-acylbenzaldehydes, are a class of aromatic compounds characterized by the presence of both a benzoyl (a carbonyl group attached to a phenyl ring) and a benzaldehyde (B42025) (an aldehyde group attached to a phenyl ring) moiety. researchgate.net Historically, the synthesis of ortho-disubstituted benzene (B151609) derivatives has often been challenging, requiring multi-step and sometimes low-yielding processes. researchgate.net

The development of synthetic routes to ortho-benzoylbenzaldehydes has been an area of interest in organic synthesis. One of the earliest reported methods for the synthesis of ortho-benzoylbenzaldehyde involved the oxidation of o-hydroxymethyl-benzhydrol. researchgate.net The Friedel-Crafts acylation reaction has also been a foundational method for the synthesis of benzophenones, which are structurally related to benzoylbenzaldehydes. researchgate.nettandfonline.comrsc.org This reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net

The significance of benzoylbenzaldehydes in organic synthesis lies in their utility as versatile building blocks. The two carbonyl groups, with their differing reactivity, allow for a range of chemical transformations, making them valuable precursors for the synthesis of more complex molecules, including heterocyclic compounds. researchgate.net

Rationale for Focused Academic Inquiry into 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde

The specific substitution pattern of this compound provides a strong rationale for dedicated academic investigation. The molecule can be dissected into key functional components that are known to impart interesting chemical and potentially biological properties:

The Benzoylbenzaldehyde Core: The presence of two ortho carbonyl groups offers a platform for a variety of synthetic transformations, including intramolecular reactions and the formation of heterocyclic systems. researchgate.net

The Methoxy (B1213986) Group (-OCH3): As an electron-donating group, the methoxy substituent at the 4-position can influence the reactivity of the aromatic ring, directing further electrophilic substitution and potentially modulating the properties of the carbonyl groups.

The Nitro Group (-NO2): The nitro group on the benzoyl moiety is a strong electron-withdrawing group. Its presence can significantly impact the electronic properties of the molecule, influencing its reactivity and potential applications in areas such as materials science and medicinal chemistry.

The combination of these features in a single molecule suggests that this compound could serve as a key intermediate in the synthesis of novel compounds with tailored properties.

Research Trajectories and Objectives for Advanced Investigations

Given the unique structural characteristics of this compound, several research trajectories and objectives can be proposed for its advanced investigation. These avenues of inquiry aim to elucidate the compound's fundamental properties and explore its potential applications.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish a high-yielding and scalable synthesis for this compound. This would likely involve the exploration of modern catalytic methods, potentially including variations of the Friedel-Crafts acylation.

Investigation of Chemical Reactivity: A thorough examination of the compound's reactivity would be crucial. This would involve studying the selective reactions of the aldehyde and ketone functionalities, as well as the influence of the methoxy and nitro groups on these reactions.

Exploration of Applications in Materials Science: The presence of the nitro group suggests that this compound could be a precursor for the synthesis of novel dyes, polymers, or other functional materials with interesting optical or electronic properties.

Potential as a Pharmacophore: Benzophenone (B1666685) derivatives have been investigated for a range of biological activities. nih.govmdpi.comnih.gov Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.

The pursuit of these research objectives would not only expand our understanding of this specific molecule but also contribute to the broader field of organic synthesis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO5 B8521989 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde CAS No. 194729-97-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194729-97-0

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

4-methoxy-2-(4-nitrobenzoyl)benzaldehyde

InChI

InChI=1S/C15H11NO5/c1-21-13-7-4-11(9-17)14(8-13)15(18)10-2-5-12(6-3-10)16(19)20/h2-9H,1H3

InChI Key

QOONNGCBOZCBLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 2 4 Nitrobenzoyl Benzaldehyde

Established Synthetic Routes to the Core Scaffold

The construction of the 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde molecule hinges on the formation of a carbon-carbon bond between two substituted benzene (B151609) rings, one bearing a methoxy (B1213986) and an aldehyde group, and the other a nitro group. Classical synthetic strategies offer several viable pathways to achieve this.

Condensation Reactions in the Formation of the Benzoyl-Benzaldehyde Framework

While direct condensation reactions to form a benzophenone (B1666685) from two substituted benzenes are not a standard approach, related condensation strategies can be envisioned in a multi-step synthesis. For instance, a Grignard reaction, a classic carbon-carbon bond-forming reaction, could be employed. This would likely involve the reaction of a Grignard reagent derived from a protected 4-bromo-3-methoxybenzaldehyde (B1280885) derivative with 4-nitrobenzoyl chloride. The resulting secondary alcohol would then be oxidized to the target ketone.

A significant challenge in this approach is the protection of the aldehyde group, which is highly reactive towards Grignard reagents. Common protecting groups for aldehydes include acetals, which can be formed by reacting the aldehyde with a diol under acidic conditions. The deprotection step, typically acidic hydrolysis, must be carefully controlled to avoid any unwanted side reactions.

Strategies Involving 4-Nitrobenzoyl Chloride and Methoxybenzaldehyde Precursors

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis and represents the most direct approach to forming the C-C bond between the two aromatic rings. In this context, the reaction would involve the acylation of a suitable methoxy-substituted benzene derivative with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

The primary challenge in this strategy is controlling the regioselectivity of the acylation. The starting material would likely be 3-methoxybenzaldehyde (B106831). The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The position of acylation will be influenced by the interplay of these directing effects and steric hindrance. Acylation at the 2-position (ortho to both the methoxy and aldehyde groups) would lead to the desired product. However, acylation at the 6-position (ortho to the methoxy group and meta to the aldehyde) is also possible. The strong electron-withdrawing nature of the nitro group on the benzoyl chloride can deactivate the acylating agent, potentially requiring harsh reaction conditions which might lead to side reactions or decomposition of the starting materials.

An alternative to direct acylation of the aldehyde is to introduce the benzoyl group prior to the formylation. For example, Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 4-nitrobenzoyl chloride would predominantly yield 4-methoxy-4'-nitrobenzophenone (B74573) due to the para-directing effect of the methoxy group. Subsequent ortho-formylation of this intermediate would be challenging.

To overcome the challenges of regioselectivity in classical Friedel-Crafts acylation, directed ortho-metalation (DoM) presents a powerful alternative. wikipedia.orguwindsor.ca In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. For a substrate like 4-methoxybenzaldehyde, the aldehyde group would first need to be protected. The methoxy group can then act as a directing group, facilitating lithiation at the 2-position. Subsequent quenching of the resulting aryllithium species with 4-nitrobenzoyl chloride would yield the protected form of the target molecule. Deprotection would then afford this compound. The choice of the protecting group for the aldehyde is critical to the success of this multi-step process.

Multi-step Synthetic Design and Optimization Approaches

Given the challenges associated with regioselectivity and functional group compatibility, a multi-step synthetic approach is often necessary for the unambiguous synthesis of highly substituted molecules like this compound. The optimization of such a synthesis involves a careful selection of reactions and protecting group strategies to maximize yield and minimize side products at each step.

For instance, a plausible multi-step synthesis could begin with a readily available starting material like 3-methoxyphenol. The synthesis could proceed through the following hypothetical steps:

Protection of the phenol: The hydroxyl group is protected, for example, as a methyl ether, to give 1,3-dimethoxybenzene.

Friedel-Crafts Acylation: Acylation with 4-nitrobenzoyl chloride would likely occur at the 4-position, directed by the two methoxy groups.

Selective Demethylation: One of the methoxy groups needs to be selectively converted back to a hydroxyl group.

Formylation: Introduction of the aldehyde group at the ortho position to the remaining methoxy group could be achieved through various formylation methods, such as the Vilsmeier-Haack or Duff reaction.

Methylation: The newly introduced hydroxyl group would then be methylated to yield the final product.

Each of these steps would require careful optimization of reaction conditions, including the choice of solvent, temperature, catalyst, and reaction time, to achieve the desired transformation efficiently.

Novel Methodologies for Enhanced Chemical Synthesis

Recent advances in synthetic chemistry offer new tools and strategies to overcome the limitations of classical methods, potentially leading to more efficient and sustainable routes for the synthesis of this compound.

Exploration of Catalytic Transformations for Selective Bond Formation

Modern catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could offer a highly selective route to the benzophenone core.

A potential Suzuki coupling strategy would involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other. For example, 2-bromo-4-methoxybenzaldehyde (B1338418) could be coupled with 4-nitrophenylboronic acid. The success of this approach would depend on the availability and stability of the starting materials and the ability to find a catalytic system that is tolerant of the aldehyde and nitro functional groups.

Furthermore, advancements in catalytic Friedel-Crafts acylation are being explored to improve regioselectivity and reduce the amount of catalyst required. The use of more selective and recyclable solid acid catalysts, for instance, could offer a greener alternative to traditional Lewis acids. acs.org

Principles of Green Chemistry in Synthetic Protocol Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comyoutube.comresearchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of safer solvents is a key aspect of green chemistry. Traditional Friedel-Crafts acylations often use chlorinated solvents, which are toxic and environmentally harmful. The exploration of greener solvent alternatives, such as ionic liquids or even solvent-free conditions, is an active area of research. researchgate.net

Catalysis is another central tenet of green chemistry. The development of highly active and selective catalysts can reduce energy consumption and waste generation. For instance, employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused would significantly improve the sustainability of the process.

Below is a table summarizing various synthetic strategies for benzophenone derivatives, highlighting key aspects relevant to the synthesis of this compound.

Synthetic StrategyKey ReagentsAdvantagesChallenges
Friedel-Crafts Acylation Methoxybenzaldehyde derivative, 4-Nitrobenzoyl chloride, Lewis Acid (e.g., AlCl₃)Direct C-C bond formationPoor regioselectivity, harsh conditions, catalyst waste
Directed ortho-Metalation Protected 4-Methoxybenzaldehyde, Organolithium reagent, 4-Nitrobenzoyl chlorideHigh regioselectivity for ortho substitutionRequires protecting groups, cryogenic temperatures, sensitive reagents
Palladium-Catalyzed Cross-Coupling Halogenated methoxybenzaldehyde, Nitrophenylboronic acid, Palladium catalystHigh selectivity and functional group toleranceAvailability of starting materials, catalyst cost and sensitivity
Multi-step Synthesis Varies (e.g., starting from 3-methoxyphenol)Unambiguous synthesis with controlled regioselectivityLong reaction sequences, lower overall yield and atom economy

Mechanistic Elucidation of Synthetic Reactions Leading to this compound

The synthesis of this compound via the Friedel-Crafts acylation of 3-methoxybenzaldehyde with 4-nitrobenzoyl chloride proceeds through a well-understood, multi-step mechanism. This electrophilic aromatic substitution reaction is initiated by the formation of a potent electrophile, the acylium ion. byjus.comsigmaaldrich.comunacademy.com

Step 1: Formation of the Acylium Ion

The reaction commences with the interaction between the acylating agent, 4-nitrobenzoyl chloride, and the Lewis acid catalyst, aluminum chloride. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. unacademy.comwikipedia.org This is followed by the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion ([AlCl₄]⁻). sigmaaldrich.comunacademy.com

Step 2: Electrophilic Attack on the Aromatic Ring

The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of 3-methoxybenzaldehyde. The nucleophilic π electrons of the benzene ring attack the positively charged carbon of the acylium ion. This attack preferentially occurs at the C2 position, which is activated by the ortho, para-directing methoxy group. This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion. byjus.com

Step 3: Deprotonation and Restoration of Aromaticity

In the final step of the mechanism, a weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the carbon atom to which the acyl group has attached. byjus.com This deprotonation step restores the aromaticity of the benzene ring and regenerates the aluminum chloride catalyst, along with the formation of hydrogen chloride as a byproduct. The resulting product is the stable ketone, this compound.

The ketone product, being a Lewis base, can form a complex with the strong Lewis acid catalyst, aluminum chloride. wikipedia.org Therefore, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion. An aqueous workup is necessary to decompose this complex and isolate the final product. wikipedia.org

Chemical Reactivity and Transformation of 4 Methoxy 2 4 Nitrobenzoyl Benzaldehyde

Reactivity Profiling of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in the molecule. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. The reactivity of this aldehyde is modulated by the electronic effects of the other substituents on the ring: the electron-donating methoxy (B1213986) group (+R effect) and the electron-withdrawing benzoyl group (-I, -R effects). Furthermore, the bulky 2-(4-nitrobenzoyl) substituent introduces significant steric hindrance around the aldehyde, which can influence reaction rates and pathways.

Investigations into Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The carbonyl carbon, being sp² hybridized and electron-deficient, is attacked by nucleophiles, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. The rate and reversibility of the addition depend on the nucleophile's strength. masterorganicchemistry.com Strong nucleophiles like organometallic reagents lead to irreversible additions, while weaker nucleophiles may result in reversible reactions.

The electrophilicity of the aldehyde's carbonyl carbon in 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde is enhanced by the electron-withdrawing nature of the ortho-benzoyl group. However, the steric bulk of this same group can impede the approach of the nucleophile.

Below is a table of potential nucleophilic addition reactions and their expected products.

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (NaBH₄)Primary Alcohol
OrganometallicPhenylmagnesium bromide (PhMgBr)Secondary Alcohol
CyanideHydrogen cyanide (HCN)Cyanohydrin
YlideWittig Reagent (Ph₃P=CH₂)Alkene

Oxidative Transformations and Associated Mechanistic Pathways

Aldehydes are readily oxidized to carboxylic acids. This transformation is a key reaction and can be achieved using a variety of oxidizing agents. The mechanism typically involves the hydration of the aldehyde to form a geminal diol, which is then oxidized. Given the presence of a ketone in the molecule, which is generally more resistant to oxidation, selective oxidation of the aldehyde group is feasible.

Common oxidative reagents and their mechanistic characteristics are detailed in the following table.

Oxidizing AgentCommon Name / FormulaMechanistic FeatureExpected Product
Potassium PermanganateKMnO₄Strong oxidant, typically in basic or acidic solution.4-Methoxy-2-(4-nitrobenzoyl)benzoic acid
Chromic AcidJones Reagent (CrO₃/H₂SO₄)Forms a chromate ester intermediate which then eliminates.4-Methoxy-2-(4-nitrobenzoyl)benzoic acid
Silver (I) OxideTollens' Reagent ([Ag(NH₃)₂]⁺)Mild oxidant; involves the formation of a silver mirror.4-Methoxy-2-(4-nitrobenzoyl)benzoic acid

Condensation Reactions for Scaffold Diversification

Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon bond formation and the synthesis of diverse molecular scaffolds. beilstein-journals.org These reactions typically involve the nucleophilic attack on the aldehyde carbonyl, followed by a dehydration step.

Wittig Reaction : This reaction with a phosphorus ylide converts the aldehyde into an alkene, offering a reliable method for creating carbon-carbon double bonds.

Horner-Wadsworth-Emmons (HWE) Reaction : A variation of the Wittig reaction using phosphonate carbanions, often favoring the formation of (E)-alkenes.

Claisen-Schmidt Condensation : An aldol condensation between the aldehyde and a ketone (or ester) to form an α,β-unsaturated ketone. This reaction is pivotal for extending the conjugated system of the molecule.

These reactions provide pathways to a variety of complex structures, as summarized below.

Reaction NameReactant TypeKey IntermediateResulting Scaffold
Wittig ReactionPhosphorus YlideOxaphosphetaneSubstituted Alkene
HWE ReactionPhosphonate CarbanionPhosphonate Adductα,β-Unsaturated Ester/Ketone
Claisen-SchmidtEnolate (from a ketone)Aldol AdductChalcone-like Structure

Transformations Involving the Nitro Functional Group

The nitro group (-NO₂) on the benzoyl moiety is a versatile functional group, primarily known for its strong electron-withdrawing properties and its ability to be reduced to various other nitrogen-containing functional groups.

Reductive Methodologies and Product Characterization

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, most commonly yielding a primary amine. wikipedia.org The choice of reducing agent is crucial as it can influence the final product and the chemoselectivity, especially in a molecule with other reducible groups like an aldehyde and a ketone.

Common methods for nitro group reduction include:

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method. wikipedia.orgcommonorganicchemistry.com It can, however, also reduce the aldehyde and ketone carbonyls under certain conditions.

Metal-Acid Systems : Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid (like HCl) are classic methods for selectively reducing nitro groups to amines. commonorganicchemistry.com

Transfer Hydrogenation : Using a hydrogen source like hydrazine or ammonium formate with a catalyst can be a milder alternative to high-pressure hydrogenation.

Selective Reductants : Tin(II) chloride (SnCl₂) is known for its ability to reduce nitro groups mildly and selectively in the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

The reduction can also be stopped at intermediate stages, such as the hydroxylamine or azo compound, by carefully controlling the reaction conditions. wikipedia.org

Reducing SystemConditionsPrimary ProductNotes
H₂ / Pd/CH₂ gas, CatalystAmineMay also reduce C=O groups depending on conditions. commonorganicchemistry.com
Fe / HClAcidic, AqueousAmineA common and cost-effective industrial method.
SnCl₂ / HClAcidic, AqueousAmineA mild method that often preserves carbonyl groups. commonorganicchemistry.com
Zn / NH₄ClNeutral, AqueousHydroxylamineCan be used to obtain the intermediate reduction product. wikipedia.org

Influence of the Nitro Group on Aromatic Ring Electron Density and Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. quora.comquora.comminia.edu.eg Its influence on the electron density of the attached benzoyl ring is profound and occurs through two primary mechanisms:

Inductive Effect (-I) : The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect (-R or -M) : The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, creating additional resonance structures with a positive charge on the ring, particularly at the ortho and para positions. quora.comlibretexts.org

This strong electron withdrawal has several consequences:

Deactivation towards Electrophilic Aromatic Substitution : The reduced electron density makes the benzoyl ring significantly less reactive towards attack by electrophiles (e.g., in nitration or Friedel-Crafts reactions). Any substitution that does occur is directed to the meta position. quora.comyoutube.com

Activation towards Nucleophilic Aromatic Substitution : While not directly applicable to the parent molecule (which lacks a leaving group), the strong electron-withdrawing effect would activate the ring towards nucleophilic attack if a suitable leaving group (like a halogen) were present at the ortho or para positions to the nitro group.

Increased Electrophilicity of the Ketone : The electron-withdrawing effect of the nitro group increases the partial positive charge on the benzoyl ketone's carbonyl carbon, making it more electrophilic and potentially more reactive towards nucleophiles compared to an unsubstituted benzophenone (B1666685).

Reactions of the Methoxy Functional Group

The methoxy group (-OCH₃) on the benzaldehyde (B42025) ring is a significant determinant of the molecule's reactivity, particularly in electrophilic aromatic substitution and cleavage reactions.

The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the positions ortho and para to the methoxy group. In contrast, the benzoyl group at the 2-position is a deactivating group and a meta-director due to its electron-withdrawing nature.

The directing effects of these two substituents on the methoxy-substituted ring are opposing. The powerful activating and ortho, para-directing influence of the methoxy group generally dominates over the deactivating, meta-directing effect of the benzoyl group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.

Considering the structure of this compound, the potential sites for electrophilic attack on the methoxy-substituted ring are C3 and C5. The C5 position is para to the benzoyl group and ortho to the methoxy group. The C3 position is ortho to both the methoxy and benzoyl groups. Steric hindrance from the adjacent bulky benzoyl group at the C2 position would likely disfavor substitution at the C3 position. Consequently, electrophilic substitution is most likely to occur at the C5 position.

Position on Methoxy-Substituted RingDirecting Effect of Methoxy Group (at C4)Directing Effect of Benzoyl Group (at C2)Predicted Outcome
C3Ortho (Activating)Ortho (Deactivating)Minor product (due to steric hindrance)
C5Ortho (Activating)Para (Deactivating)Major product

The methoxy group, an ether linkage, can be cleaved under specific reaction conditions to yield a hydroxyl group. This demethylation is a common transformation for aryl methyl ethers. Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a widely used reagent for the cleavage of aryl methyl ethers. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, making the methyl group susceptible to nucleophilic attack by a bromide ion.

Another common method for ether cleavage involves the use of strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction.

ReagentGeneral Reaction ConditionsProducts from this compound
Boron tribromide (BBr₃)In an inert solvent (e.g., CH₂Cl₂)4-Hydroxy-2-(4-nitrobenzoyl)benzaldehyde and bromomethane
Hydroiodic acid (HI)Reflux4-Hydroxy-2-(4-nitrobenzoyl)benzaldehyde and iodomethane
Hydrobromic acid (HBr)Reflux4-Hydroxy-2-(4-nitrobenzoyl)benzaldehyde and bromomethane

Advanced Studies on Intermolecular and Intramolecular Reaction Dynamics

The complex structure of this compound allows for a range of intermolecular and intramolecular interactions that can influence its reactivity and physical properties.

Intermolecular Interactions: In the solid state, substituted benzophenones are known to exhibit a variety of intermolecular interactions, including hydrogen bonding (if appropriate functional groups are present), π-π stacking, and dipole-dipole interactions. For this compound, the polar nitro and carbonyl groups can participate in dipole-dipole interactions, influencing the crystal packing. The aromatic rings can engage in π-π stacking, further stabilizing the solid-state structure.

Intramolecular Dynamics: The presence of the ortho-benzoyl group can lead to interesting intramolecular dynamics. The molecule can exist in different conformations due to rotation around the single bonds connecting the phenyl rings to the carbonyl group. Furthermore, photochemical reactions are a possibility for compounds containing a nitrobenzyl moiety. Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate, which can then rearrange to other products. This photoreactivity could potentially be observed in this compound, originating from the nitrobenzoyl portion of the molecule.

Stereochemical Considerations in Reactions of this compound

The structure of this compound presents several stereochemical aspects to consider in its reactions.

Atropisomerism: The presence of a bulky substituent at the ortho position of a biaryl system can lead to hindered rotation around the single bond connecting the two aryl groups, resulting in atropisomerism. In this compound, the benzoyl group at the C2 position introduces significant steric bulk. This restricted rotation around the C(aryl)-C(carbonyl) bond could potentially lead to the existence of stable, non-interconverting rotational isomers (atropisomers) at room temperature. These atropisomers would be enantiomers and could exhibit different biological activities or react at different rates in chiral environments.

Reactions of the Aldehyde Group: The benzaldehyde functional group is prochiral. Nucleophilic addition to the carbonyl carbon will create a new stereocenter. In the absence of a chiral catalyst or reagent, the attack of a nucleophile is equally likely from either face of the planar carbonyl group, leading to a racemic mixture of the corresponding alcohol. However, if a chiral reducing agent or a chiral catalyst is employed, it is possible to achieve stereoselective or even stereospecific addition to the aldehyde, yielding one enantiomer in excess.

Derivatives and Structural Analogues of 4 Methoxy 2 4 Nitrobenzoyl Benzaldehyde

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of new chemical entities based on a parent structure involves a deep understanding of its structure-activity relationships. The synthesis of these new molecules then relies on established and novel organic chemistry reactions.

Modifications to the 4-nitrobenzoyl portion of the molecule could be explored to understand the impact of the nitro group and the phenyl ring's substitution pattern. For instance, the nitro group, a strong electron-withdrawing group, could be replaced by other electron-withdrawing or electron-donating groups to probe the electronic requirements for any observed activity. The position of the nitro group could also be varied around the ring to investigate steric and electronic effects.

A hypothetical series of analogues could be synthesized to explore these variations. The following table outlines potential modifications to the 4-nitrobenzoyl moiety and the expected impact on the molecule's electronic properties.

R Group (at position 4 of the benzoyl ring)Electronic Effect
-NO₂Strongly Electron-Withdrawing
-CNStrongly Electron-Withdrawing
-CF₃Strongly Electron-Withdrawing
-ClWeakly Electron-Withdrawing
-HNeutral
-CH₃Weakly Electron-Donating
-OCH₃Strongly Electron-Donating
-N(CH₃)₂Strongly Electron-Donating

This table presents a hypothetical series of analogues for illustrative purposes, based on general principles of physical organic chemistry.

The following table illustrates potential modifications to the 4-methoxybenzaldehyde core.

Substituent at position 4Other Substituents on the Benzaldehyde (B42025) Ring
-OCH₃-H
-OC₂H₅-H
-OH-H
-OCH₃3-fluoro
-OCH₃5-chloro

This table presents a hypothetical series of analogues for illustrative purposes, based on general principles of organic synthesis.

The benzoyl linkage between the two phenyl rings is a key structural feature. Research into linker chemistry could involve replacing the ketone with other functional groups such as an ester, an amide, or an ether to alter the flexibility and electronic communication between the two aromatic systems. Furthermore, extended molecular architectures could be designed by incorporating this core structure into larger polymeric or supramolecular assemblies, potentially leading to materials with novel photophysical or electronic properties.

Development of Extended Conjugated Systems Based on the Core Structure

The core structure of 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde contains two phenyl rings that are electronically coupled through the benzoyl ketone. This system could serve as a building block for larger, extended conjugated systems. For example, the aldehyde functional group could be used in condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to introduce vinyl linkages, thereby extending the π-conjugation. Such extended systems are of interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their reactivity. mdpi.comuliege.be For the derivatives of this compound, QSRR models could be developed to predict various properties, such as their reaction rates in specific chemical transformations or their photophysical properties. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. While no specific QSRR studies on this compound are available, the general methodology is well-established and could be applied once a sufficient number of analogues with measured reactivity data are synthesized and characterized. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional techniques would be employed to fully assign the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde, one would expect to observe distinct signals for the aldehydic proton, the methoxy (B1213986) protons, and the aromatic protons on both benzene (B151609) rings. The chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) would allow for the precise assignment of each proton. The aldehydic proton (CHO) would appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The methoxy group (OCH₃) protons would also be a singlet, found further upfield (around δ 3.8-4.0 ppm). The aromatic protons would present as a more complex set of doublets and doublets of doublets in the δ 7.0-8.5 ppm region, reflecting their specific positions and couplings to neighboring protons on the two distinct aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key expected signals would include the carbonyl carbons of the aldehyde (δ ~190 ppm) and the ketone (δ ~195 ppm), which are typically the most downfield signals. The carbon of the methoxy group would appear around δ 55-60 ppm. The aromatic carbons would generate a series of signals between δ 110-165 ppm, with their exact shifts influenced by the attached functional groups (methoxy, aldehyde, ketone, and nitro groups).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Atom Connectivity

To definitively link the proton and carbon assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, confirming which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, linking the ¹H and ¹³C data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands. Key signals would include the C=O stretching vibrations for the aldehyde (~1700 cm⁻¹) and the ketone (~1660 cm⁻¹). The nitro group (NO₂) would exhibit two strong stretching bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy group would be visible around 1250 cm⁻¹ and 1030 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretch of the nitro group and the aromatic ring vibrations are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the precise molecular formula. The expected monoisotopic mass for C₁₅H₁₁NO₅ is approximately 285.0637 u. The fragmentation pattern upon ionization (e.g., by electron impact) would likely show characteristic losses, such as the loss of the nitro group (-NO₂), the formyl radical (-CHO), or cleavage at the ketone linkage, yielding ions corresponding to the benzoyl and benzaldehyde (B42025) fragments.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of the compound be grown, X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional model of the molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of all atoms and reveal the molecule's preferred conformation, including the dihedral angle between the two aromatic rings. Crystallographic data would include the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecular and supramolecular structure.

Advanced Spectroscopic Techniques for Electronic Transitions and Conformational Dynamics (e.g., UV-Vis Spectroscopy)

The electronic absorption spectrum of this compound is dictated by the various chromophoric groups within its structure, primarily the benzophenone (B1666685) core, the nitro group, and the methoxy-substituted benzaldehyde ring. Ultraviolet-visible (UV-Vis) spectroscopy is instrumental in characterizing the electronic transitions within the molecule, which are typically π → π* and n → π* transitions.

The benzophenone moiety itself exhibits characteristic absorptions. The intense bands are due to π → π* transitions within the aromatic rings and the carbonyl group. A less intense, longer-wavelength absorption, resulting from the forbidden n → π* transition of the carbonyl group's non-bonding electrons, is also a hallmark of ketones like benzophenone. The substitution pattern on the benzophenone core significantly influences the wavelength and intensity of these absorptions.

In the case of this compound, the electronic spectrum is a composite of several overlapping transitions:

π → π Transitions:* These high-intensity absorptions arise from excitations within the benzene rings and the carbonyl double bond. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and benzoyl group causes a bathochromic (red) shift, moving these peaks to longer wavelengths compared to unsubstituted benzophenone. Strong absorptions for related nitro-aromatic compounds are typically observed around 250 nm. uni-muenchen.de

n → π Transitions:* This transition involves the non-bonding electrons of the carbonyl oxygen. It is characteristically weak and appears at longer wavelengths, often around 350 nm in similar aromatic ketones. uni-muenchen.de This transition is sensitive to solvent polarity and the electronic effects of the substituents.

Intramolecular Charge Transfer (ICT): The presence of both a strong electron-donating group (methoxy) and strong electron-withdrawing groups (nitro and benzoyl) on the same conjugated system can give rise to a charge-transfer band. This transition, where an electron is effectively moved from the donor-rich part of the molecule to the acceptor-rich part upon excitation, can result in a broad and intense absorption band at a relatively long wavelength. The specific substitution pattern can greatly influence the energy and probability of these charge-transfer states. rsc.org

A hypothetical UV-Vis spectrum for this compound would be expected to show strong absorption bands below 300 nm corresponding to π → π* transitions and a weaker, broader band at a longer wavelength (in the 320-380 nm range) attributable to the overlapping n → π* and possible charge-transfer transitions.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated Chromophore(s)Expected Wavelength Range (nm)Expected Intensity
π → πAromatic Rings, Carbonyl (C=O), Nitro (NO₂)230 - 300Strong
n → πCarbonyl (C=O), Nitro (NO₂)320 - 380Weak
Charge Transfer (CT)Methoxy-Benzene Ring to Nitrobenzoyl Moiety300 - 400Moderate to Strong

Hyphenated Analytical Techniques in Complex Mixture Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. For a compound like this compound, GC-MS analysis would provide crucial information on its purity and molecular structure.

The analysis begins with the separation of the compound from the sample matrix using a gas chromatograph. A suitable GC method for a benzophenone derivative would typically involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often used for the analysis of aromatic ketones. researchgate.net

Injection: A split/splitless injector is used to introduce the sample, with the temperature set high enough to ensure rapid volatilization without thermal degradation.

Temperature Program: A temperature ramp is employed to ensure good separation of the analyte from other components. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C) to elute the compound. researchgate.net

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for identification. The expected fragmentation for this compound would involve cleavage at the keto bridge and within the substituent groups.

Expected Mass Spectrometric Fragmentation: Upon electron ionization, the molecule would lose an electron to form the molecular ion (M⁺). Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. This would result in the formation of characteristic acylium ions.

Loss of the 4-nitrophenyl group to form an ion corresponding to [M - C₆H₄NO₂]⁺.

Loss of the 4-methoxy-2-formylphenyl group to form the 4-nitrobenzoyl cation [C₇H₄NO₃]⁺.

Cleavage of Substituents: Fragmentation can also occur within the substituents themselves, such as the loss of a methoxy radical (-•OCH₃) or a nitro group (-NO₂).

The resulting mass spectrum would be compared against spectral libraries for confirmation, or the fragmentation pattern would be interpreted to elucidate the structure of an unknown.

Table 2: Hypothetical GC-MS Parameters and Expected Fragments

ParameterValue / Description
GC Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temp. 280 °C
Oven Program 100 °C (2 min hold), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Molecular Ion (M⁺) Expected m/z corresponding to C₁₅H₁₁NO₅
Key Fragment Ions [M - C₆H₄NO₂]⁺, [C₇H₄NO₃]⁺ (4-nitrobenzoyl), [C₈H₇O₂]⁺ (methoxy-formylphenyl)

This combination of chromatographic separation and mass spectrometric detection makes GC-MS an indispensable tool for the unambiguous identification and analysis of this compound in reaction mixtures or environmental samples. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) Studies on Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how the molecule will interact with other chemical species. While specific DFT studies on 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde are not readily found, numerous studies on related benzaldehyde (B42025) and benzophenone (B1666685) derivatives utilize DFT for these purposes.

Ab Initio Calculations for Energetic Landscapes and Stability

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be computationally more demanding than DFT but can offer higher accuracy for certain properties. Ab initio calculations are particularly useful for exploring the potential energy surface of a molecule, which maps the energy of the molecule as a function of its geometry.

By mapping the energetic landscape, researchers can identify various stable conformations (isomers) and the energy barriers between them. This information is critical for understanding the molecule's conformational flexibility and the relative stability of different isomers. For this compound, ab initio calculations could be used to investigate the rotational barriers around the single bonds connecting the benzoyl and benzaldehyde moieties, providing insight into the molecule's preferred shape in different environments. However, specific ab initio studies detailing the energetic landscapes and stability of this compound are not currently available in the literature.

Theoretical Prediction and Experimental Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed using methods like DFT.

The calculated NMR chemical shifts for ¹H and ¹³C atoms can be correlated with experimental spectra to aid in the assignment of peaks. Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra, allowing for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the stretching of the carbonyl (C=O) groups or the nitro (NO₂) group. While computational studies on the spectroscopic parameters of related benzaldehyde derivatives exist, a detailed theoretical and experimental validation for this compound has not been reported.

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insights

Understanding how a molecule participates in chemical reactions is a key area of chemical research. Computational chemistry can be used to model reaction pathways and identify transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insight into the reaction rate.

For this compound, reaction pathway analysis could be used to investigate its synthesis, degradation, or its reactions with other molecules. For example, the mechanism of its formation from simpler precursors could be elucidated by modeling the step-by-step process and calculating the energy changes along the reaction coordinate. Such studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. At present, there are no specific published studies on the reaction pathway analysis and transition state modeling of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes a molecule undergoes and how it interacts with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to explore its conformational landscape in solution, revealing the most populated conformations and the dynamics of their interconversion. If the molecule is being investigated for potential biological activity, MD simulations can be used to model its interaction with a target protein, providing insights into the binding mode and the stability of the protein-ligand complex. Currently, there is a lack of published MD simulation studies specifically focused on this compound.

Application of Computational Methods in Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) and using statistical methods to find a mathematical relationship between these descriptors and the observed activity or reactivity.

If a series of analogs of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This would allow for the rational design of more potent molecules. Similarly, a QSRR model could be used to predict the reactivity of related compounds in a specific chemical transformation. The development of QSAR/QSRR models requires a dataset of compounds with measured activities or reactivities, and as such, no specific models for this compound and its derivatives are available at this time.

Despite a comprehensive search for scientific literature, information regarding the specific chemical compound This compound and its applications as outlined is not available in the public domain.

Searches for this compound's role as a synthetic intermediate in the construction of sophisticated organic frameworks, as a precursor to advanced substituted aromatic compounds, its use in the synthesis of Dronedarone analogs, its utility in developing photolabile protecting groups, or its integration into functional polymers and high-performance materials did not yield any relevant results.

The scientific literature extensively covers related compounds, such as 4-Methoxy-2-nitrobenzaldehyde, and various intermediates in the synthesis of Dronedarone. However, no data, research findings, or discussions specifically mention the titled compound, "this compound," in the contexts requested.

Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request based on currently accessible information.

Applications in Advanced Organic Synthesis and Materials Science

Integration into Novel Materials Science Applications

Role in the Chemical Synthesis of Advanced Dyes and Pigments

Substituted benzaldehydes are foundational precursors in the synthesis of a wide array of dyes and pigments. The specific functionalities on the benzaldehyde (B42025) ring, such as methoxy (B1213986) and nitro groups, play a crucial role in determining the final color, fastness, and other properties of the colorant. For instance, compounds like 4-Methoxy-2-nitrobenzaldehyde are utilized as intermediates in the production of azo dyes. blog4evers.comchemimpex.com The presence of the electron-donating methoxy group and the electron-withdrawing nitro group can influence the electronic properties of the resulting dye molecule, thereby affecting its absorption spectrum and color.

The synthesis of advanced dyes often involves the condensation of a substituted benzaldehyde with a coupling agent, such as a phenol or an amine, to form a conjugated system responsible for the chromophoric properties. The reactivity of the aldehyde group allows for the creation of diverse molecular architectures, leading to a broad palette of colors.

Development of Responsive Chemical Systems Incorporating Benzoylbenzaldehyde Moieties

Benzaldehyde derivatives are integral to the design of responsive chemical systems, which can change their properties in response to external stimuli like light, pH, or temperature. The aldehyde functional group can participate in reversible reactions, such as the formation of Schiff bases with amines. This dynamic covalent chemistry is a key principle in the development of "smart" materials.

For example, hydrogels cross-linked with benzaldehyde-containing molecules can exhibit pH-responsive swelling behavior. nih.gov At different pH levels, the equilibrium of the imine bond formation shifts, leading to changes in the cross-linking density of the hydrogel and, consequently, its physical properties. While no specific research on "4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde" in this context exists, the benzoylbenzaldehyde core structure suggests a potential for creating such responsive systems. The incorporation of a photoactive nitrobenzoyl group could also pave the way for light-responsive materials.

Application in Catalysis and Ligand Design

Mechanistic Studies on Catalysis Involving Substituted Aldehydes (e.g., N-Heterocyclic Carbene Catalysis)

Substituted aldehydes are important substrates in a variety of catalytic transformations, with N-Heterocyclic Carbene (NHC) catalysis being a prominent example. NHCs are organocatalysts that can reverse the polarity of the aldehyde carbonyl carbon, a concept known as "umpolung." This allows the aldehyde to act as a nucleophile in subsequent bond-forming reactions.

Information regarding "this compound" is not available in the public domain, preventing the creation of a detailed scientific article.

Initial research indicates a significant lack of publicly available scientific literature, experimental data, and research findings for the chemical compound "this compound." As a result, it is not possible to generate a thorough and scientifically accurate article that adheres to the user's specified outline.

An extensive search of chemical databases and scholarly articles did not yield specific information on the synthesis, properties, or potential applications of this particular molecule. The search results consistently referenced similar but distinct compounds, such as "4-Methoxy-2-nitrobenzaldehyde" and "3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde," which differ in their chemical structures and likely possess different chemical and physical properties.

Without verifiable data on "this compound," any attempt to create content for the requested article sections—including the design of novel molecular architectures, its role in supramolecular chemistry, sustainable synthetic methodologies, and advanced mechanistic studies—would be speculative and would not meet the required standards of scientific accuracy.

Therefore, in the absence of foundational research and data, the generation of a detailed and factual article as requested is not feasible. Further research would be required to synthesize and characterize this compound to provide the necessary information for a comprehensive scientific discussion.

Q & A

Q. What are the established synthetic methodologies for preparing 4-Methoxy-2-(4-nitrobenzoyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

A two-step synthesis is typically employed: (1) Friedel-Crafts acylation of 4-methoxybenzaldehyde with 4-nitrobenzoyl chloride using anhydrous AlCl₃ as a catalyst in dry dichloromethane at 0–5°C to minimize side reactions. (2) Oxidation of the intermediate using pyridinium chlorochromate (PCC) in dichloromethane. Key optimizations include maintaining stoichiometric ratios (1:1.2 for benzaldehyde to acyl chloride), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Reaction progress is monitored by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • 1H/13C NMR : Identifies functional groups (e.g., aldehyde proton at δ 10.2 ppm, nitro group-induced deshielding of adjacent protons).
  • FT-IR : Confirms C=O stretches (~1680 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1520/1340 cm⁻¹).
  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXL refinement resolves spatial geometry. R-factors <0.05 and Hirshfeld surface analysis validate electron density maps .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT, QSPR) predict the physicochemical properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular orbitals, electrostatic potential surfaces (highlighting electrophilic sites at the nitrobenzoyl group), and thermodynamic stability. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility (predicted logP ~2.1) and oxidative degradation pathways. Neural networks trained on benzaldehyde derivatives predict reaction kinetics, such as susceptibility to nucleophilic attack at the aldehyde group .

Q. What strategies are recommended for resolving discrepancies between experimental data (e.g., NMR splitting patterns vs. XRD-derived torsion angles) in structural analysis?

Cross-validate using:

  • Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation) causing unexpected splitting.
  • ROESY : Confirm spatial proximity of protons to resolve stereochemical ambiguities.
  • XRD re-refinement : Apply SHELXL’s Hirshfeld atom refinement for accurate hydrogen positioning. If contradictions persist, recrystallize from alternative solvents (e.g., DMSO vs. EtOH) to test for polymorphism .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Conduct accelerated stability testing per ICH guidelines:

  • Thermal stress : 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 1.0 mL/min, 254 nm).
  • Photostability : Expose to 1.2 million lux-hours of UV-vis light (ICH Q1B).
  • LC-MS/MS : Identify degradation intermediates (e.g., hydrolyzed 4-nitrobenzoic acid) and propose mechanisms (e.g., photooxidation of the methoxy group) .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Use sequential steps:

  • Liquid-liquid extraction : Dichloromethane/water (3x) removes inorganic salts.
  • Flash chromatography : Silica gel with hexane/EtOAc gradient (10–40%) isolates the target (Rf ~0.35).
  • Preparative HPLC : Resolve persistent polar byproducts (C18 column, isocratic 65:35 acetonitrile/water). Confirm purity via GC-MS (m/z 299 [M⁺]) and elemental analysis (C: 60.2%, H: 3.7%, N: 4.7%) .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate reaction pathways in mechanistic studies?

Synthesize deuterated derivatives (e.g., aldehyde proton replaced with ²H via H-D exchange in D₂O/acidic conditions). Use ²H NMR (76.8 MHz) to track deuterium incorporation. Compare kinetics between protiated and deuterated compounds (kH/kD >2 indicates rate-determining proton transfer). For photodegradation, employ ¹⁸O-labeled H₂O to trace oxidation via mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.